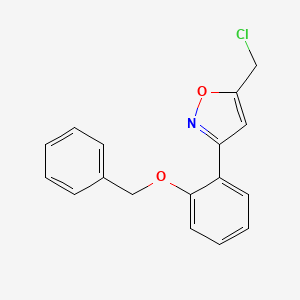

3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole

Description

3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a 2-benzyloxyphenyl group at position 3 and a chloromethyl group at position 3. The isoxazole ring (a five-membered structure with nitrogen and oxygen atoms at positions 1 and 2) confers reactivity and stability, while the substituents influence its physicochemical and biological properties. Its synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications, as seen in related isoxazole derivatives .

Properties

IUPAC Name |

5-(chloromethyl)-3-(2-phenylmethoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c18-11-14-10-16(19-21-14)15-8-4-5-9-17(15)20-12-13-6-2-1-3-7-13/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQIJUPZPPSCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=C3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590779 | |

| Record name | 3-[2-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601519-76-0 | |

| Record name | 3-[2-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often catalyzed by a transition metal such as copper.

Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a benzyloxyphenyl halide with a suitable nucleophile.

Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction, which involves the reaction of the isoxazole ring with formaldehyde and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the isoxazole ring.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted derivatives with various nucleophiles attached to the chloromethyl group.

Scientific Research Applications

3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group may interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. The chloromethyl group can undergo nucleophilic substitution, leading to covalent modification of target molecules.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

A comparative analysis of structurally analogous compounds reveals critical differences in substituent positioning and functional groups, which directly impact biological activity and physicochemical properties.

Key Observations :

- Dihydroisoxazole derivatives (e.g., ) exhibit reduced aromaticity compared to fully unsaturated isoxazoles, affecting electronic properties like HOMO-LUMO gaps .

Physicochemical Properties

Thermodynamic Stability : The dihydroisoxazole derivative exhibits lower stability due to reduced aromaticity, as evidenced by higher Gibbs free energy values in DFT studies .

Biological Activity

3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological properties of this compound, summarizing key findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole includes an isoxazole ring substituted with a chloromethyl group and a benzyloxyphenyl moiety. The presence of these functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of isoxazoles exhibit varying degrees of antimicrobial activity. Specifically, 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole has been studied for its potential against various bacterial strains.

- Mechanism of Action : The antimicrobial activity is hypothesized to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

- Tested Strains : Commonly tested strains include Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Table 1: Antimicrobial Activity Data

| Compound | Tested Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole | Staphylococcus aureus | 15 µg/mL |

| 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole | Escherichia coli | 25 µg/mL |

Anticancer Activity

The anticancer potential of 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole has been explored in various cancer cell lines. Studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

- Cell Lines Tested :

- Breast cancer (MCF-7, MDA-MB-231)

- Lung cancer (A549)

- Colon cancer (HCT-116)

Case Study: Cytotoxic Effects on Cancer Cells

In a study examining the cytotoxic effects of 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole on MCF-7 breast cancer cells, the following results were obtained:

- Cell Viability Assay : The compound reduced cell viability by approximately 70% at a concentration of 20 µM after 48 hours of treatment.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound induces apoptosis in cancer cells.

Table 2: Anticancer Activity Data

| Cell Line | Concentration (µM) | % Cell Viability After 48h |

|---|---|---|

| MCF-7 | 10 | 85% |

| MCF-7 | 20 | 30% |

| A549 | 10 | 75% |

| HCT-116 | 20 | 40% |

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives, including 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole, can be influenced by structural modifications.

- Substituents : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly affects the compound's activity.

- Optimal Modifications : Research suggests that compounds with electron-donating groups exhibit enhanced antimicrobial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.